molecular formula C13H16O6 B14225994 2-Ethoxy-2-oxoethyl 2-(4-hydroxyphenoxy)propanoate CAS No. 824974-57-4

2-Ethoxy-2-oxoethyl 2-(4-hydroxyphenoxy)propanoate

Cat. No.: B14225994
CAS No.: 824974-57-4
M. Wt: 268.26 g/mol
InChI Key: OCFGHHXYYDYQRM-UHFFFAOYSA-N
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Description

2-Ethoxy-2-oxoethyl 2-(4-hydroxyphenoxy)propanoate is an organic compound with the molecular formula C13H16O6. It is a derivative of propanoic acid and contains both ethoxy and hydroxyphenoxy functional groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-2-oxoethyl 2-(4-hydroxyphenoxy)propanoate typically involves the esterification of 2-(4-hydroxyphenoxy)propanoic acid with ethyl oxalyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise temperature and pressure control to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-2-oxoethyl 2-(4-hydroxyphenoxy)propanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The ethoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethoxy-2-oxoethyl 2-(4-hydroxyphenoxy)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethoxy-2-oxoethyl 2-(4-hydroxyphenoxy)propanoate involves its interaction with specific molecular targets. The hydroxyphenoxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The ester group can undergo hydrolysis to release active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-hydroxyphenoxy)propanoate
  • 2-(4-Hydroxyphenoxy)propanoic acid
  • 2-Ethoxy-2-oxoethyl 2-(4-methoxyphenoxy)propanoate

Uniqueness

2-Ethoxy-2-oxoethyl 2-(4-hydroxyphenoxy)propanoate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both ethoxy and hydroxyphenoxy groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

824974-57-4

Molecular Formula

C13H16O6

Molecular Weight

268.26 g/mol

IUPAC Name

(2-ethoxy-2-oxoethyl) 2-(4-hydroxyphenoxy)propanoate

InChI

InChI=1S/C13H16O6/c1-3-17-12(15)8-18-13(16)9(2)19-11-6-4-10(14)5-7-11/h4-7,9,14H,3,8H2,1-2H3

InChI Key

OCFGHHXYYDYQRM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC(=O)C(C)OC1=CC=C(C=C1)O

Origin of Product

United States

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